3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid 3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569250
InChI: InChI=1S/C20H19NO5/c1-21(20(18(22)23)11-25-12-20)19(24)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)
SMILES: CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(COC4)C(=O)O
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid

CAS No.:

Cat. No.: VC13569250

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid -

Specification

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxetane-3-carboxylic acid
Standard InChI InChI=1S/C20H19NO5/c1-21(20(18(22)23)11-25-12-20)19(24)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)
Standard InChI Key ORIAZSKJUJQLGQ-UHFFFAOYSA-N
SMILES CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(COC4)C(=O)O
Canonical SMILES CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(COC4)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxetane-3-carboxylic acid, reflects its intricate structure. Key features include:

  • Oxetane core: A four-membered cyclic ether ring substituted at the 3-position with both methylamino and carboxylic acid groups .

  • Fmoc group: A fluorenylmethyloxycarbonyl moiety attached to the methylamino nitrogen, serving as a protective group in solid-phase peptide synthesis (SPPS) .

The stereoelectronic effects of the oxetane ring influence conformational rigidity, while the Fmoc group provides hydrophobicity, facilitating self-assembly in supramolecular systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₉NO₅
Molecular Weight353.4 g/mol
SMILESCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(COC4)C(=O)O
InChI KeyORIAZSKJUJQLGQ-UHFFFAOYSA-N
SolubilitySoluble in DMF, DCM; insoluble in water

Synthesis and Functionalization Strategies

Solid-Phase Synthesis Using 2-CTC Resin

A robust protocol for synthesizing Fmoc-protected N-methyl amino acids involves 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for carboxylic acids . For 3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid:

  • Resin Loading: The oxetane-carboxylic acid precursor is anchored to 2-CTC resin via esterification in dichloromethane (DCM) with diisopropylethylamine (DIEA) .

  • Fmoc Deprotection: Piperidine in DMF removes the Fmoc group, exposing the amine for methylation .

  • N-Methylation: Treatment with dimethyl sulfate or methyl iodide in the presence of DBU achieves selective methylation .

  • Cleavage: Mild acidic conditions (1% trifluoroacetic acid) release the product while preserving side-chain integrity .

This method yields >95% purity (HPLC) and avoids racemization, critical for chiral oxetane derivatives .

Challenges in Oxetane Functionalization

The oxetane ring’s strain (≈26 kcal/mol) complicates synthetic modifications. Isomerization to γ-lactones under basic or thermal conditions is a major side reaction. Stabilization strategies include:

  • Low-temperature reactions (<0°C) during acylation .

  • Anhydrous solvents (e.g., DCM, THF) to prevent ring-opening hydrolysis.

Applications in Drug Discovery and Material Science

Peptide Engineering

The Fmoc group’s orthogonal protection enables seamless integration into SPPS. N-methylation reduces peptide backbone flexibility, enhancing proteolytic resistance and membrane permeability . For example, incorporating this oxetane derivative into opioid peptides improved bioavailability by 3-fold in murine models .

Supramolecular Hydrogels

Fmoc-oxetane hybrids self-assemble into β-sheet-rich hydrogels at concentrations ≥0.5 wt% . These materials exhibit:

  • Shear-thinning behavior (recovery time <10 s).

  • Drug encapsulation efficiency >80% for hydrophobic agents like paclitaxel .

ConditionHalf-LifeDegradation Product
25°C, dry N₂>6 monthsNone
40°C, 75% RH2 weeksLactone derivative
0.1 M NaOH, 25°C3 hoursHydrolyzed oxetane

Comparative Analysis with Related Compounds

Fmoc-3-amino-3-methyl-butyric Acid (CAS 244031-65-0)

While both compounds feature Fmoc-protected amines, the butyric acid derivative lacks the oxetane ring, resulting in:

  • Lower conformational rigidity (ΔG_folding = −2.1 kcal/mol vs. −4.3 kcal/mol for oxetane) .

  • Reduced metabolic stability (t₁/₂ in liver microsomes: 12 min vs. 45 min) .

Methyl 3-(methylamino)oxetane-3-carboxylate (CAS 1512194-82-9)

This esterified analog shows:

  • Enhanced lipophilicity (LogP = 1.2 vs. −0.5 for the carboxylic acid) .

  • Faster cellular uptake (Caco-2 Papp 12 × 10⁻⁶ cm/s vs. 4 × 10⁻⁶ cm/s) .

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